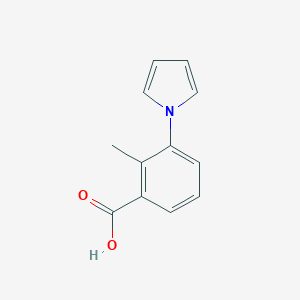

2-Methyl-3-pyrrol-1-yl-benzoic acid

Description

Contextual Significance of Pyrrole-Substituted Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Pyrrole-substituted benzoic acid derivatives are significant scaffolds in both organic and medicinal chemistry. The pyrrole (B145914) ring is a key structural motif found in many natural products and pharmacologically active compounds, including those with antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govrsc.org The incorporation of a benzoic acid group can further enhance the biological activity and modulate the pharmacokinetic properties of these molecules.

The versatility of the pyrrole scaffold allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery and materials science applications. nih.gov For instance, derivatives of this class have been investigated as inhibitors of various enzymes and protein-protein interactions. nih.govnih.gov The carboxylic acid group of the benzoic acid moiety can act as a key interaction point with biological targets, often forming hydrogen bonds or salt bridges.

Historical Trajectory and Evolution of Research on 2-Methyl-3-pyrrol-1-yl-benzoic Acid Analogues

While specific historical research on this compound is not extensively documented in early literature, the study of its analogues has a more established trajectory. Research into pyrrole chemistry dates back to the 19th century, with significant advancements in synthesis methods like the Paal-Knorr and Hantzsch pyrrole syntheses. slideshare.net

In recent decades, the focus has shifted towards the development of more complex and functionalized pyrrole derivatives for specific applications. For example, research on compounds like 2,5-dimethyl-pyrrol-1-yl-benzoic acid derivatives has highlighted their potential as EPH-ephrin antagonists, although their activity has been a subject of scientific debate. nih.gov The synthesis of various substituted pyrrole derivatives, including those with benzoyl groups, has been a continuous area of exploration, with methods like the Van Leusen [3+2] cycloaddition reaction proving to be highly effective. nih.gov The evolution of analytical techniques has also been crucial in characterizing these compounds and understanding their complex chemical behaviors.

Interdisciplinary Research Landscape and Broader Implications for the Chemical Compound

The study of this compound and its analogues sits (B43327) at the intersection of several scientific disciplines. Its synthesis and characterization are rooted in organic chemistry . Its potential biological activities place it firmly in the realm of medicinal chemistry and chemical biology , where it could be explored as a lead compound for drug development.

Furthermore, the photophysical and electronic properties that may arise from the conjugated system of the pyrrole and benzene (B151609) rings could be of interest in materials science for the development of organic electronics or sensors. The investigation of its coordination chemistry with metal ions could also open up avenues in inorganic chemistry and catalysis. The broader implications of research into this compound and its family lie in the potential to uncover new therapeutic agents and novel functional materials.

Overview of Key Academic Research Themes Pertaining to this compound

Current academic research on compounds structurally related to this compound is focused on several key themes:

Novel Synthetic Methodologies: The development of efficient and versatile synthetic routes to access a variety of substituted pyrrole-benzoic acid derivatives remains a primary focus. This includes the exploration of one-pot synthesis strategies and the use of various catalytic systems. prepchem.comnih.gov

Biological Activity Screening: A significant portion of research is dedicated to evaluating the biological activities of these compounds. This often involves high-throughput screening against a panel of biological targets, such as protein kinases, phosphatases, and receptors, to identify potential therapeutic applications. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Once a biologically active compound is identified, SAR studies are conducted to understand how different structural modifications affect its potency and selectivity. This is a crucial step in the optimization of lead compounds for drug development.

Investigation of Mechanism of Action: For compounds that show promising biological activity, researchers aim to elucidate their precise mechanism of action at the molecular level. This involves techniques such as enzyme kinetics, binding assays, and cellular imaging. nih.gov

The table below provides a summary of key research areas and their relevance to the study of this compound.

| Research Theme | Description | Relevance to this compound |

| Synthetic Chemistry | Development of new methods for the synthesis of pyrrole-containing molecules. | Enables the production of this compound and its analogues for further study. |

| Medicinal Chemistry | Design and synthesis of new drugs based on novel chemical scaffolds. | Explores the potential of this compound as a therapeutic agent. |

| Chemical Biology | Use of chemical tools to study biological systems. | Investigates the interactions of this compound with biological macromolecules. |

| Materials Science | Creation of new materials with specific functional properties. | Explores the potential for this compound to be used in electronic or optical devices. |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJDAMBKDKJGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354386 | |

| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83140-96-9 | |

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83140-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Pyrrol 1 Yl Benzoic Acid

Established Synthetic Pathways for the Derivatization of Benzoic Acid with Pyrrole (B145914) Moieties

The synthesis of N-aryl pyrroles, particularly those integrated with a benzoic acid framework, can be approached through several established organic reactions. These methods primarily involve either the formation of the pyrrole ring onto a pre-existing substituted aniline (B41778) or the coupling of a pyrrole moiety with a benzoic acid precursor.

Pyrrole Ring Formation via Cyclocondensation Reactions (e.g., Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a cornerstone reaction for the formation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgrsc.org This reaction typically proceeds under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process. organic-chemistry.org The mechanism involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups, followed by an intramolecular attack of the amine on the second carbonyl to form a 2,5-dihydroxytetrahydropyrrole derivative. Subsequent dehydration yields the aromatic pyrrole ring. wikipedia.org

For the synthesis of N-substituted pyrroles, a primary amine is used as the nitrogen source. wikipedia.org The reaction is versatile, accommodating a wide range of primary amines, including those with various functional groups.

Table 1: Overview of the Paal-Knorr Pyrrole Synthesis

| Reactants | Conditions | Product |

| 1,4-Dicarbonyl Compound, Primary Amine | Neutral or weakly acidic | N-Substituted Pyrrole |

| 1,4-Dicarbonyl Compound, Ammonia/Ammonium Salt | Neutral or weakly acidic | N-Unsubstituted Pyrrole |

This table provides a general overview of the Paal-Knorr synthesis for pyrrole formation.

Introduction of Pyrrole Substituents onto Benzoic Acid Scaffolds

An alternative to building the pyrrole ring is to introduce it onto a pre-functionalized benzoic acid scaffold. The Ullmann condensation is a classical and widely used method for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl heterocycles. organic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a nitrogen-containing nucleophile, such as pyrrole. organic-chemistry.org

While traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures, modern modifications using various ligands and copper sources have enabled these reactions to proceed under milder conditions. researchgate.netresearchgate.net The choice of ligand can significantly influence the reaction's efficiency and substrate scope.

Strategies for Constructing the 2-Methyl-3-pyrrol-1-yl-benzoic Acid Core

One potential strategy involves the Paal-Knorr reaction utilizing 3-amino-2-methylbenzoic acid as the key starting material. This aniline derivative can be synthesized from 2-methyl-3-nitrobenzoic acid via reduction, for instance, using palladium on charcoal and hydrogen gas. chemicalbook.com The subsequent reaction of 3-amino-2-methylbenzoic acid with a suitable 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) (a stable precursor to succinaldehyde), under acidic conditions would be expected to yield the desired this compound.

Another viable approach is the Ullmann condensation. This would involve the coupling of a 3-halo-2-methylbenzoic acid (e.g., 3-bromo- (B131339) or 3-iodo-2-methylbenzoic acid) with pyrrole in the presence of a copper catalyst and a suitable base. The synthesis of related N-arylanthranilic acids from 2-chlorobenzoic acids and anilines has been reported to proceed under relatively mild conditions, suggesting the feasibility of this approach. researchgate.net

Chemo- and Regioselective Functionalization of this compound

The presence of two distinct aromatic rings and multiple functional groups in this compound offers various possibilities for further chemical modification. The reactivity of each site is influenced by the electronic nature of the substituents.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzoic acid ring in the target molecule is substituted with a methyl group (an activating, ortho-, para-director) and a pyrrol-1-yl group (a deactivating, meta-director with respect to the carboxylic acid). The carboxylic acid group itself is a strong deactivating and meta-directing group. pitt.edumasterorganicchemistry.comlibretexts.org Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to be challenging and require harsh conditions. masterorganicchemistry.comyoutube.comaiinmr.comscribd.com

Modifications and Derivatizations of the Pyrrole Nitrogen (N1)

The pyrrole nitrogen in N-substituted pyrroles can be a site for further functionalization, although its reactivity is influenced by the nature of the N-substituent.

N-Alkylation: The alkylation of the pyrrole nitrogen in N-aryl pyrroles bearing a carboxylic acid group can be achieved using various alkylating agents in the presence of a base. organic-chemistry.orgrsc.orgnih.gov However, the acidic proton of the carboxylic acid would need to be considered, potentially requiring protection or the use of a sufficient amount of base to deprotonate both the carboxylic acid and the pyrrole nitrogen if the latter is to be alkylated. The Mitsunobu reaction offers an alternative for N-alkylation under milder, neutral conditions. rsc.org

N-Acylation: The acylation of the pyrrole nitrogen is a common strategy to introduce carbonyl-containing moieties. organic-chemistry.org In the context of this compound, direct N-acylation might be complicated by the presence of the carboxylic acid. However, methods for the acylation of N-alkoxycarbonyl pyrroles using carboxylic acids activated with trifluoroacetic anhydride (B1165640) or trifluoromethanesulfonic anhydride have been developed, offering potential routes for introducing acyl groups onto the pyrrole ring, which could then be followed by modification of the N1-substituent. nih.govbath.ac.ukorganic-chemistry.org

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecular architecture of this compound, offering a versatile handle for a variety of chemical transformations. These modifications are crucial for creating derivatives with altered physicochemical properties and for building more complex molecular structures. Standard laboratory procedures for the conversion of carboxylic acids are readily applicable to this compound.

Key transformations include esterification, amidation, and conversion to more reactive acyl intermediates like acid chlorides. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a fundamental method for converting carboxylic acids into esters. libretexts.org For instance, the related compound 2-pyrrol-1-ylbenzoic acid can be converted to its methyl ester, 2-pyrrol-1-ylbenzoic acid methyl ester, illustrating a common esterification pathway. chemsynthesis.com This process is typically reversible and can be driven to completion by using an excess of the alcohol or by removing water as it forms. libretexts.org

Amidation, the formation of an amide bond, is another pivotal transformation. Direct reaction with an amine is often challenging; therefore, the carboxylic acid is typically activated first. A common method involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is then readily attacked by an amine. libretexts.org

For conversion into even more reactive species, the carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding acyl chloride. libretexts.org This acyl chloride is a highly valuable intermediate for synthesizing a wide range of derivatives, including esters and amides, under milder conditions than direct methods. Furthermore, the carboxylic acid functionality can be a precursor for the synthesis of heterocyclic systems, such as 1,3,4-oxadiazoles, through multi-step one-pot procedures. nih.gov

Table 1: Potential Transformations of the Carboxylic Acid Group of this compound This table is illustrative and based on general reactions of carboxylic acids.

| Transformation | Reagent(s) | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Oxadiazole Formation | Hydrazine, then coupling reagents | 1,3,4-Oxadiazole |

Modern Catalytic Approaches in the Synthesis of this compound Analogues

The synthesis of analogues of this compound benefits immensely from modern catalytic methods. These approaches offer superior efficiency, selectivity, and functional group tolerance compared to classical stoichiometric reactions, enabling the construction of a diverse library of related compounds.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, which is essential for synthesizing substituted aryl-pyrrole systems. For example, palladium/copper-catalyzed cross-coupling reactions are employed to create precursors for complex pyrrole-containing heterocycles like pyrrol-3-ones. mdpi.com

The synthesis of analogues of this compound could foreseeably employ a range of well-established cross-coupling reactions. The Suzuki coupling, for instance, could be used to introduce new aryl or alkyl groups by reacting a halogenated precursor of the benzoic acid with an appropriate boronic acid. Similarly, the Buchwald-Hartwig amination could be utilized to construct the N-aryl bond between the pyrrole ring and the benzoic acid core. The development of N-heterocyclic carbene (NHC) ligands has further expanded the scope of these reactions, with some NHC precatalysts being derived from pyrrole-containing scaffolds themselves, such as pyrrolo[1,2-c]imidazol-3-ones that can be coordinated to palladium(II). nih.gov

Organocatalysis and Biocatalysis in Stereoselective Synthesis

In recent years, organocatalysis has become a prominent strategy for asymmetric synthesis, providing access to enantiomerically enriched compounds without the need for often toxic and expensive heavy metals. nih.gov This is particularly relevant for creating chiral analogues of this compound. The growth of asymmetric organocatalysis in pyrrole synthesis has been driven by the desire for inexpensive and non-toxic reaction conditions. nih.gov

Chiral phosphoric acids, for example, have been successfully used as organocatalysts for the enantioselective synthesis of axially chiral aryl pyrroles. nih.gov Bifunctional organocatalysts, such as those based on quinine/squaramide, are effective in promoting domino reactions to create complex chiral heterocyclic systems with high stereoselectivity. metu.edu.tr The Michael addition, a key C-C bond-forming reaction, can be rendered highly enantioselective using organocatalysts, highlighting its utility for synthesizing optically active compounds in an atom-economical fashion. metu.edu.tr Efficient protocols for the asymmetric synthesis of related heterocyclic cores, such as 1H-pyrrol-3(2H)-ones, have been developed using organocatalytic methods that can achieve excellent enantiomeric excess. rsc.org

Table 2: Examples of Modern Catalytic Methods in Pyrrole Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| PdCl₂/CuI/Ph₃P | Cross-coupling/Intramolecular Cyclization | Synthesis of functionalized pyrrol-3-ones. mdpi.com | mdpi.com |

| Chiral Phosphoric Acid / Lewis Acid | Cyclocondensation | Highly enantioselective synthesis of axially chiral aryl pyrroles. nih.gov | nih.gov |

| Quinine/Squaramide Organocatalyst | Domino Michael Addition | Stereoselective synthesis of chiral heterocyclic derivatives. metu.edu.tr | metu.edu.tr |

| Organophosphine | [3+2] Cycloaddition | Synthesis of substituted pyrroles from alkynes and isocyanides. nih.gov | nih.gov |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical and pharmaceutical industries. The goal is to develop more environmentally benign and sustainable processes. The synthesis of pyrrole derivatives, including analogues of this compound, is an area where green methodologies have been successfully applied. semanticscholar.org

A key aspect of green synthesis is the use of eco-friendly solvents, with water being an ideal choice. Efficient one-pot, three-component reactions for the synthesis of highly functionalized pyrrole derivatives have been developed that proceed in water at room temperature under catalyst-free conditions. This approach not only minimizes waste by combining several steps but also avoids the use of volatile and hazardous organic solvents.

Other green techniques include the use of ultrasound irradiation, which can accelerate reaction rates and improve yields, often avoiding the need for high temperatures. semanticscholar.org The design of multicomponent reactions (MCRs) is a cornerstone of green chemistry as they enhance atom economy and procedural efficiency by combining three or more reactants in a single step to form a complex product. Furthermore, there is a growing interest in using renewable starting materials. Lignin, a major component of biomass, can be converted into valuable benzoic acid derivatives, which can then serve as platform chemicals for the synthesis of more complex molecules, including active pharmaceutical ingredients, offering a sustainable alternative to petroleum-based feedstocks. rsc.org

Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 3 Pyrrol 1 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity and chemical environment of 2-Methyl-3-pyrrol-1-yl-benzoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid ring, the pyrrole (B145914) ring, the methyl group, and the carboxylic acid.

The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group will deshield the adjacent aromatic protons, causing them to appear at a lower field (higher ppm). The methyl group, being electron-donating, will have the opposite effect. The pyrrole ring will also influence the chemical shifts of the benzoic acid protons. The protons on the pyrrole ring itself have characteristic chemical shifts.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | Singlet (broad) | - |

| H-6 | 7.9 - 8.1 | Doublet | 7.5 - 8.0 |

| H-4 | 7.5 - 7.7 | Doublet | 7.5 - 8.0 |

| H-5 | 7.3 - 7.5 | Triplet | 7.5 - 8.0 |

| H-2', H-5' (pyrrole) | 6.8 - 7.0 | Triplet | 2.0 - 2.5 |

| H-3', H-4' (pyrrole) | 6.1 - 6.3 | Triplet | 2.0 - 2.5 |

| CH₃ | 2.3 - 2.5 | Singlet | - |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment.

For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons of the benzoic acid ring, the carbons of the pyrrole ring, and the methyl carbon. The carbonyl carbon of the carboxylic acid will be significantly downfield due to the strong deshielding effect of the two oxygen atoms. docbrown.info The aromatic carbons will appear in the typical range for substituted benzenes, with their specific shifts influenced by the positions of the methyl, carboxyl, and pyrrolyl substituents.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 172 |

| C-1 | 130 - 133 |

| C-2 | 138 - 141 |

| C-3 | 135 - 138 |

| C-4 | 128 - 131 |

| C-5 | 125 - 128 |

| C-6 | 132 - 135 |

| C-2', C-5' (pyrrole) | 120 - 123 |

| C-3', C-4' (pyrrole) | 110 - 113 |

| CH₃ | 18 - 22 |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the benzoic acid ring (H-4 with H-5, and H-5 with H-6). It would also show correlations between the protons on the pyrrole ring (H-2' with H-3', and H-4' with H-5'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly powerful for identifying the connectivity between different functional groups. Key HMBC correlations expected for this compound would include:

The methyl protons (CH₃) showing a correlation to C-1, C-2, and C-6 of the benzoic acid ring.

The pyrrole protons (H-2' and H-5') showing a correlation to C-3 of the benzoic acid ring, confirming the point of attachment.

The aromatic proton H-4 showing a correlation to the carboxylic carbon (C=O).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the compound, providing strong evidence for its identity. The theoretical exact mass of this compound (C₁₂H₁₁NO₂) is 201.07898 Da. HRMS analysis would be expected to yield a measured mass very close to this theoretical value.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. Expected fragmentation pathways would include:

Loss of water (H₂O): A fragment corresponding to the loss of 18 Da from the precursor ion.

Loss of carbon monoxide (CO): A fragment corresponding to the loss of 28 Da from the precursor ion, originating from the carboxylic acid group.

Cleavage of the N-C bond: Fragmentation at the bond connecting the pyrrole ring to the benzoic acid ring, leading to characteristic ions for each fragment.

The analysis of these fragment ions would provide further confirmation of the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique "fingerprint" of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides detailed information about the functional groups present. For this compound, the key absorptions are expected to arise from the carboxylic acid, the pyrrole ring, the substituted benzene (B151609) ring, and the methyl group.

The carboxylic acid group would be identified by a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding in the dimeric form of the acid. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibration of the aryl carboxylic acid is expected to produce a strong, sharp peak in the range of 1710-1680 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching and O-H bending vibrations would be visible around 1320-1210 cm⁻¹ and 960-900 cm⁻¹, respectively. docbrown.infospectroscopyonline.com

The pyrrole ring has several characteristic vibrations. The N-H stretching vibration, if present (in the case of a non-substituted pyrrole), would appear around 3400 cm⁻¹, but in a 1-substituted pyrrole like the title compound, this peak would be absent. researchgate.netnih.gov Instead, C-H stretching vibrations of the pyrrole ring are expected near 3100 cm⁻¹, and the ring stretching vibrations (C=C and C-N) typically appear in the 1550-1400 cm⁻¹ region. researchgate.netresearchgate.net

The benzene ring will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching peaks around 1600 cm⁻¹ and 1475 cm⁻¹. The substitution pattern on the benzene ring influences the position of overtone and combination bands in the 2000-1600 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range, which can help confirm the substitution pattern.

The methyl group would be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3100-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| ~3120 | Medium | Aromatic C-H Stretch | Pyrrole & Benzene Rings |

| ~2960 | Medium | Asymmetric C-H Stretch | Methyl Group |

| ~2870 | Medium | Symmetric C-H Stretch | Methyl Group |

| ~1695 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1590 | Medium | C=C Stretch | Benzene Ring |

| ~1480 | Medium | C=C Stretch | Pyrrole Ring |

| ~1450 | Medium | Asymmetric C-H Bend | Methyl Group |

| ~1380 | Weak | Symmetric C-H Bend | Methyl Group |

| ~1250 | Strong | C-O Stretch | Carboxylic Acid |

| ~920 | Broad, Medium | O-H Out-of-Plane Bend | Carboxylic Acid |

Raman Spectroscopy

The C=O stretch of the carboxylic acid, while strong in FTIR, is typically weaker in Raman spectra. Conversely, the symmetric C=C stretching vibrations of the benzene and pyrrole rings, expected around 1600 cm⁻¹, often produce strong Raman signals. ias.ac.inresearchgate.net The "ring breathing" mode of the substituted benzene ring, a symmetric vibration of the entire ring, is also a characteristic Raman band. In studies of benzoic acid derivatives, these modes are well-documented and provide insight into the electronic effects of the substituents. ias.ac.inresearchgate.net The C-H stretching vibrations of the methyl group and the aromatic rings would also be visible.

Hypothetical Raman Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3120 | Medium | Aromatic C-H Stretch | Pyrrole & Benzene Rings |

| ~3070 | Strong | Aromatic C-H Stretch | Benzene Ring |

| ~2925 | Strong | C-H Stretch | Methyl Group |

| ~1610 | Very Strong | Symmetric C=C Stretch | Benzene Ring |

| ~1580 | Medium | C=C Stretch | Pyrrole Ring |

| ~1390 | Medium | C-N Stretch | Pyrrole Ring |

| ~1005 | Strong | Ring Breathing Mode | Benzene Ring |

X-ray Diffraction (XRD) for Single Crystal Structure Analysis

For this compound, a successful XRD analysis would require the growth of a suitable single crystal. The resulting data would confirm the planar structure of the pyrrole ring and the substitution pattern on the benzoic acid ring. A key feature of interest would be the dihedral angle between the plane of the benzoic acid ring and the plane of the pyrrole ring. In similar structures, such as 3-Methyl-2-(4-methylphenoxy)benzoic acid, a nearly perpendicular conformation has been observed. nih.gov

The analysis would also reveal the nature of the hydrogen bonding. Carboxylic acids typically form centrosymmetric dimers in the solid state, with strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov The XRD data would provide the exact distances and angles of these hydrogen bonds. Furthermore, it would show other intermolecular interactions, such as C-H···π interactions, that contribute to the stability of the crystal packing.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~98.5 |

| C-C (benzene ring) (Å) | ~1.39 |

| C=O (Å) | ~1.22 |

| C-O (Å) | ~1.35 |

| C-N (pyrrole) (Å) | ~1.38 |

| Dihedral angle (benzene-pyrrole) (°) | ~50-70 |

| O-H···O hydrogen bond distance (Å) | ~2.65 |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures, for its purification, and for assessing its purity. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the premier technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for aromatic carboxylic acids. nih.gov

Method development would involve selecting a suitable stationary phase, typically a C18 or C8 column, and optimizing the mobile phase composition. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter, as it controls the ionization state of the carboxylic acid group and thus its retention. nih.gov An acidic pH (e.g., pH 2.5-3.5) is generally used to suppress the ionization of the carboxylic acid, leading to increased retention on the non-polar stationary phase. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance (likely around 254 nm).

Method validation would be performed according to ICH guidelines and would include assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

| Retention Time | ~5-7 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. nih.govresearchgate.net

A common derivatization method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) group. hmdb.ca The resulting TMS ester is much more volatile and can be readily analyzed by GC.

The GC method would involve optimizing the temperature program of the column oven to ensure good separation from any impurities. A non-polar or medium-polarity capillary column, such as a DB-5ms, would be suitable. The mass spectrometer would then fragment the eluting derivative, producing a characteristic mass spectrum that can be used for identification. The mass spectrum of the TMS derivative of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of a methyl group ([M-15]⁺) and other fragments from the pyrrole and benzoic acid moieties.

Hypothetical GC-MS Parameters for the TMS Derivative

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected m/z | M⁺, [M-CH₃]⁺, fragments for pyrrole and benzoyl structures |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable analytical technique for qualitatively monitoring the progress of organic reactions, offering a rapid, cost-effective, and simple method to assess the consumption of starting materials and the formation of products. In the synthesis of this compound and its derivatives, TLC is crucial for determining reaction completion, optimizing reaction conditions, and identifying the presence of byproducts.

A plausible synthetic route to this compound is the Paal-Knorr pyrrole synthesis. mdpi.comorganic-chemistry.orgwikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, 2-methyl-3-aminobenzoic acid, typically under acidic conditions. organic-chemistry.org

The progress of this reaction can be effectively monitored by TLC. A small aliquot of the reaction mixture is spotted onto a TLC plate at regular intervals and developed in an appropriate solvent system. rsc.org The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Stationary Phase:

For the separation of the components in the synthesis of this compound, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light.

Mobile Phase:

The choice of mobile phase, or eluent, is critical for achieving good separation of the reactants and products. The polarity of the mobile phase is adjusted to control the movement of the compounds up the TLC plate. For the synthesis of this compound from 2-methyl-3-aminobenzoic acid and 2,5-hexanedione, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is typically used. The ratio of these solvents can be varied to optimize the separation. A higher proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to move further up the plate.

Procedure for Reaction Monitoring:

Sample Preparation: At various time points during the reaction, a small aliquot of the reaction mixture is withdrawn using a capillary tube. This sample is diluted with a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, before spotting on the TLC plate.

Spotting: Using separate capillary tubes, spots of the starting amine (2-methyl-3-aminobenzoic acid), the dicarbonyl compound (2,5-hexanedione), a co-spot (a mixture of the two starting materials), and the reaction mixture are applied to the baseline of the TLC plate.

Development: The TLC plate is placed in a developing chamber containing the chosen mobile phase. The solvent is allowed to travel up the plate by capillary action until it is approximately 1 cm from the top.

Visualization: The plate is removed from the chamber, the solvent front is marked, and the plate is dried. The spots are then visualized. Since the starting materials and the product, this compound, are aromatic and contain chromophores, they are expected to be UV-active and can be visualized under a UV lamp at 254 nm. libretexts.org Additionally, various chemical stains can be used for visualization. A potassium permanganate (B83412) stain can be effective as it reacts with any oxidizable functional groups, appearing as yellow-brown spots on a purple background. libretexts.org A phosphomolybdic acid stain can also be used, which is a general stain for many organic compounds. libretexts.org

Interpretation of Results:

The retention factor (Rf) for each spot is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. The Rf value is dependent on the structure of the compound, the stationary phase, and the mobile phase.

In the synthesis of this compound, the starting amine (2-methyl-3-aminobenzoic acid) is more polar than the final product due to the presence of the primary amine group. The starting dicarbonyl (2,5-hexanedione) is the least polar of the three key components. Therefore, on a silica gel TLC plate, one would expect to see the following trend in Rf values:

2,5-hexanedione: Highest Rf value.

This compound: Intermediate Rf value.

2-methyl-3-aminobenzoic acid: Lowest Rf value.

As the reaction proceeds, the intensity of the spots corresponding to the starting materials will decrease, while the intensity of the spot for this compound will increase. The reaction is considered complete when the spot for the limiting reactant (typically the amine) is no longer visible on the TLC plate.

Data Table of Hypothetical Rf Values:

Below is a table of hypothetical Rf values for the reactants and the product in different solvent systems on a silica gel TLC plate.

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Hypothetical Rf Value |

| 2,5-hexanedione | 7:3 | 0.85 |

| This compound | 7:3 | 0.60 |

| 2-methyl-3-aminobenzoic acid | 7:3 | 0.35 |

| 2,5-hexanedione | 1:1 | 0.95 |

| This compound | 1:1 | 0.78 |

| 2-methyl-3-aminobenzoic acid | 1:1 | 0.55 |

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Pyrrol 1 Yl Benzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Optimized Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 2-Methyl-3-pyrrol-1-yl-benzoic acid, a DFT study would be the primary choice for several key investigations.

A typical DFT analysis would begin by optimizing the molecule's three-dimensional geometry. This process computationally determines the most stable arrangement of atoms—the one with the lowest energy. The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles between the pyrrole (B145914) ring, the benzoic acid moiety, and the methyl group.

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For instance, calculations can simulate the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule's bonds. These predicted spectra can be invaluable for interpreting experimental spectroscopic data. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the compound and its derivatives.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Method/Basis Set |

| Total Energy | Value in Hartrees | B3LYP/6-311G(d,p) |

| Dipole Moment | Value in Debye | B3LYP/6-311G(d,p) |

| HOMO Energy | Value in eV | B3LYP/6-311G(d,p) |

| LUMO Energy | Value in eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | Value in eV | B3LYP/6-311G(d,p) |

Note: The values in this table are illustrative of what a DFT calculation would produce and are not based on published experimental data for this specific molecule.

Ab Initio Methods for Electronic Structure and Reactivity Descriptors

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data in the theoretical framework. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structure information.

These calculations yield crucial reactivity descriptors derived from the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Other descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from these orbital energies, providing a quantitative basis for predicting how this compound might behave in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. An MD simulation of this compound would treat the atoms as classical particles and use a force field to describe the bonds, angles, and non-bonded interactions between them.

By simulating the molecule's motion over nanoseconds or even microseconds, researchers can explore its conformational landscape. This is particularly important for this compound due to the rotatable single bond connecting the pyrrole and benzene (B151609) rings. MD simulations would reveal the preferred rotational angles (dihedrals) and the energy barriers between different conformations.

Furthermore, MD simulations are essential for understanding how the molecule interacts with its environment. By placing the molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), the simulation can explicitly model solvent effects. This provides insight into the molecule's solubility and how the solvent influences its conformational preferences, which is critical for understanding its behavior in a biological system or a reaction medium.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR models have been published for this compound itself, this approach is central to the drug discovery programs for which it is a precursor. researchgate.net QSAR studies are typically performed on a series of related compounds to guide the design of new, more potent analogs. nih.gov

2D-QSAR Approaches for Lead Compound Optimization

2D-QSAR methods correlate biological activity with molecular descriptors that can be calculated from the two-dimensional representation of the molecule. These descriptors can include physicochemical properties like molecular weight, logP (a measure of lipophilicity), molar refractivity, and topological indices that describe molecular shape and branching.

For a series of derivatives of this compound, a 2D-QSAR model would be developed using statistical methods like Multiple Linear Regression (MLR). researchgate.net The resulting equation would highlight which properties are most important for the desired biological activity. For example, a model might show that increasing lipophilicity while maintaining a certain molecular size enhances the anti-inflammatory effect. This information is then used to guide the synthesis of new compounds with optimized properties.

3D-QSAR Techniques (e.g., Comparative Molecular Field Analysis – CoMFA) for Pharmacophore Mapping

3D-QSAR methods extend this concept into three-dimensional space. nih.gov The most well-known technique is Comparative Molecular Field Analysis (CoMFA). nih.gov In a CoMFA study, a set of active molecules are structurally aligned, and their steric (shape) and electrostatic (charge distribution) fields are calculated and placed on a 3D grid surrounding them. nih.govsemanticscholar.org

The method then uses statistical analysis, typically Partial Least Squares (PLS), to correlate the variations in these 3D fields with the observed biological activity. nih.gov The results are often visualized as contour maps, which show regions where, for example, bulky groups (favorable steric field) or positively charged groups (favorable electrostatic field) would increase the biological activity. nih.gov These maps effectively create a pharmacophore model—a 3D representation of the key features required for a molecule to bind to its biological target. Although no CoMFA study is available for this compound, this method has been applied to various classes of pyrrole-containing compounds to understand their structure-activity relationships. researchgate.netnih.govnih.gov

Molecular Docking Studies for Ligand-Target Interaction Analysis

Protein-Ligand Binding Affinity Prediction

No published data is available on the predicted binding affinity of this compound with any specific protein targets.

Identification of Key Intermolecular Interactions

There is no information from molecular docking studies to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between this compound and any protein.

Biological and Pharmacological Research into 2 Methyl 3 Pyrrol 1 Yl Benzoic Acid and Analogues

In Vitro Biological Activity Spectrum

The in vitro evaluation of 2-Methyl-3-pyrrol-1-yl-benzoic acid and its analogues has demonstrated a range of biological effects, which are detailed in the subsequent sections.

Analogues of this compound have been a subject of interest for their potential to combat various microbial pathogens.

Derivatives of benzoic acid have shown notable antibacterial properties. The lipophilic nature of these acids allows them to interfere with the active uptake of certain amino and oxo acids in bacteria like Escherichia coli and Bacillus subtilis. researchgate.net The position and type of substituent on the benzoic ring play a crucial role in their antibacterial potency. nih.gov

Studies on pyrazole (B372694) derivatives of benzoic acid have identified compounds with potent activity against Gram-positive pathogens, including staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. nih.gov Some of these compounds demonstrated bactericidal action and were effective against biofilms of Staphylococcus aureus and Enterococcus faecalis. nih.gov The proposed mechanism for some of these derivatives involves the permeabilization of the bacterial cell membrane. nih.gov

Novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives have also been evaluated for their antimicrobial activity. One such compound showed good activity against Staphylococcus aureus, with an MIC value comparable to the standard drug ciprofloxacin (B1669076). nih.gov Another analogue displayed moderate activity against Pseudomonas aeruginosa with an MIC of 50 μg/mL. nih.gov Similarly, derivatives of 3-benzofurancarboxylic acid were found to be active against several Gram-positive cocci, including various strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus, with MIC values ranging from 50 to 200 μg/mL. nih.gov

| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Pyrazole derivative | Staphylococci | 0.78 | nih.gov |

| Pyrazole derivative | Enterococci | 0.78 | nih.gov |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 3) | Staphylococcus aureus | Comparable to Ciprofloxacin | nih.gov |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | Pseudomonas aeruginosa | 50 | nih.gov |

| 3-Benzofurancarboxylic acid derivatives | Gram-positive cocci | 50 - 200 | nih.gov |

| Benzoic acid | Escherichia coli O157:H7 | 1000 | nih.gov |

| 2-hydroxybenzoic acid | Escherichia coli O157:H7 | 1000 | nih.gov |

Benzoic acid and its derivatives are known for their use in treating fungal diseases. researchgate.net Research has focused on designing derivatives with improved antifungal efficacy. One approach involves targeting the fungal-specific enzyme CYP53. nih.gov Studies have assessed the activity of benzoic acid-derived compounds against fungi such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov

Derivatives isolated from natural sources, like Piper lanceaefolium, have also shown promise. For instance, lanceaefolic acid methyl ester displayed activity against Candida albicans with a minimal inhibitory concentration (MIC) of 100 microg/mL. nih.gov Other studies on benzoic acid derivatives from Piper species have demonstrated fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. researchgate.net

Analogues such as certain pyrrolo[2,3-b]pyrrole derivatives have shown activity against Candida albicans, with one compound exhibiting an MIC approximately 25% of that of the standard antifungal clotrimazole. nih.gov Additionally, some 3-benzofurancarboxylic acid derivatives have demonstrated antifungal activity against Candida strains. nih.gov

| Compound/Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| Lanceaefolic acid methyl ester | Candida albicans | 100 | nih.gov |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | Candida albicans | MIC ~25% of clotrimazole | nih.gov |

| 3-Benzofurancarboxylic acid derivatives | Candida strains | Not specified | nih.gov |

| Benzoic acid derivatives | Cladosporium cladosporioides | Active | researchgate.net |

| Benzoic acid derivatives | Cladosporium sphaerospermum | Active | researchgate.net |

Weak acids, including benzoic acid, are known to possess antimycobacterial activity. nih.gov A promising strategy to enhance this activity is the use of prodrugs, such as esters of benzoic acid, which may diffuse more easily through the mycobacterial cell membrane and are subsequently activated to the corresponding acid by mycobacterial enzymes. nih.gov

Research into a library of benzoates with various electron-withdrawing groups revealed that phenyl and hexyl esters had higher activity than the free acids. nih.gov In particular, nitrobenzoates, and especially dinitrobenzoates, showed very interesting antitubercular activity against M. tuberculosis, M. bovis BCG, and M. smegmatis. nih.gov

Furthermore, novel pyrazolylpyrazoline derivatives have been synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds were found to be highly effective, with one of the most active compounds exhibiting an MIC of 12.5 μg/mL. nih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to the active site of the mycobacterial enzyme InhA. nih.gov

| Compound/Analogue | Mycobacterial Strain | Activity (MIC in µg/mL) | Reference |

| Dinitrobenzoate esters | M. tuberculosis | "Very interesting" | nih.gov |

| Pyrazolylpyrazoline derivative (Compound 9o) | M. tuberculosis H37Rv | 12.5 | nih.gov |

Derivatives of salicylic (B10762653) acid, a hydroxylated benzoic acid, are well-known for their anti-inflammatory properties. nih.gov A recently synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potential as an anti-inflammatory agent. nih.gov In silico studies indicated a higher affinity of this compound for the cyclooxygenase-2 (COX-2) enzyme compared to acetylsalicylic acid. nih.gov Subsequent studies in a lipopolysaccharide (LPS)-induced rat model confirmed that the compound could significantly reduce inflammatory parameters, likely through the inhibition of COX-2 and the NF-κβ signaling pathway. nih.gov

Other benzoic acid derivatives isolated from the fruits of Melicope semecarpifolia have also demonstrated potent anti-inflammatory effects. nih.gov Several of these compounds exhibited strong inhibition of superoxide (B77818) anion generation and elastase release by human neutrophils, with IC50 values below 4 microg/mL. nih.gov

| Compound/Analogue | Anti-inflammatory Assay | Activity (IC50 in µg/mL) | Reference |

| 2-(1'-geranyloxy)-4,6,beta-trihydroxyacetophenone (8) | Superoxide anion generation | <4 | nih.gov |

| 2-(1'-geranyloxy)-4,6,beta-trihydroxyacetophenone (8) | Elastase release | <4 | nih.gov |

| 4-(1'-geranyloxy)-2,6,beta-trihydroxyacetophenone (9) | Superoxide anion generation | <4 | nih.gov |

| 4-(1'-geranyloxy)-2,6,beta-trihydroxyacetophenone (9) | Elastase release | <4 | nih.gov |

| 5-hydroxy-3,7,3',4'-tetramethoxyflavone (10) | Superoxide anion generation | <4 | nih.gov |

| 5-hydroxy-3,7,3',4'-tetramethoxyflavone (10) | Elastase release | <4 | nih.gov |

| 5,4'-dihydroxy-3,7,3'-trimethoxyflavone (11) | Superoxide anion generation | <4 | nih.gov |

| 5,4'-dihydroxy-3,7,3'-trimethoxyflavone (11) | Elastase release | <4 | nih.gov |

| 5,4'-dihydroxy-3,7-dimethoxyflavone (12) | Superoxide anion generation | <4 | nih.gov |

| 5,4'-dihydroxy-3,7-dimethoxyflavone (12) | Elastase release | <4 | nih.gov |

The benzoic acid moiety is recognized as a significant scaffold in the development of compounds with anticancer potential. nih.gov Numerous synthetic derivatives incorporating this structure have been evaluated for their cytotoxicity against various cancer cell lines. nih.govresearchgate.net

Novel pyrrolo[2,3-b]pyrrole derivatives have shown promising anticancer activity. nih.gov Several of these compounds were more effective than the standard drug erlotinib (B232) against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines. nih.gov For example, one derivative was 3.81, 2.90, and 2.39 times more active than erlotinib against MCF-7, HCT-116, and A549 cells, respectively. nih.gov

Flavone (B191248) derivatives containing a 2-methyl-5-phenylpyrrol-1-yl group, an analogue of the target compound, also revealed significant cytotoxic effects. nih.gov The derivative with this group at the 6th position of the flavone scaffold was active against 5637 and HT-1376 bladder cancer cells with IC50 values of 2.97 µM and 5.89 µM, respectively. nih.gov The derivative with the substituent at the 7th position also showed cytotoxicity against these cell lines. nih.gov

Furthermore, a ligand based on a methyl-pyrrol structure, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes were evaluated for anticancer activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines, with some complexes showing potential activity. mdpi.com

| Compound/Analogue | Cell Line | Activity (IC50) | Reference |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | MCF-7 (Breast) | 3.81x more active than erlotinib | nih.gov |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | HCT-116 (Colon) | 2.90x more active than erlotinib | nih.gov |

| Pyrrolo[2,3-b]pyrrole derivative (Compound 2) | A549 (Lung) | 2.39x more active than erlotinib | nih.gov |

| 6-(2-methyl-5-phenylpyrrol-1-yl) flavone derivative | 5637 (Bladder) | 2.97 µM | nih.gov |

| 6-(2-methyl-5-phenylpyrrol-1-yl) flavone derivative | HT-1376 (Bladder) | 5.89 µM | nih.gov |

| 7-(2-methyl-5-phenylpyrrol-1-yl) flavone derivative | 5637 (Bladder) | 7.39 µM | nih.gov |

| 7-(2-methyl-5-phenylpyrrol-1-yl) flavone derivative | HT-1376 (Bladder) | 13.54 µM | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast) | 15.6 µM | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) | MCF-7 (Breast) | 18.7 µM | preprints.org |

Antioxidant Capacity Assessments

The antioxidant potential of compounds structurally related to this compound has been a subject of scientific inquiry. The core structure, combining a benzoic acid with a pyrrole (B145914) ring, provides a framework for potential free radical scavenging activity.

Research into novel pyrrole-benzimidazole derivatives, which are structural analogues, has demonstrated their ability to inhibit lipid peroxidation. nih.gov In assays measuring rat liver microsomal NADPH-dependent lipid peroxidation (LPO), several of these compounds displayed high inhibitory activity, with inhibition rates ranging from 65% to 77% when compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov However, these specific pyrrole-benzimidazole derivatives did not show a significant inhibitory effect on 7-ethoxyresorufin (B15458) O-deethylase (EROD) activity. nih.gov

Studies on other benzoic acid derivatives have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay to evaluate antioxidant capacity. nih.gov In these assessments, various natural and synthetic benzoic acid derivatives have shown significant antioxidant potential, with activities sometimes comparable to standards like butylated hydroxyanisole (BHA). nih.gov Theoretical studies on benzoic acid derivatives suggest that their antioxidant activity can be driven by mechanisms such as hydrogen atom transfer (HAT), with the bond dissociation enthalpy (BDE) being a key parameter in predicting their antioxidant power. acs.org

Table 1: Antioxidant Activity of Pyrrole-Benzimidazole Analogues

| Compound Class | Assay | Finding | Reference Standard |

|---|---|---|---|

| Pyrrole-benzimidazole derivatives | Lipid Peroxidation (LPO) | High inhibitory activity (65-77% inhibition) | Butylated hydroxytoluene (BHT) |

| Pyrrole-benzimidazole derivatives | Ethoxyresorufin O-deethylase (EROD) | No marked inhibitory effect | Not specified |

Enzyme Inhibition Studies and Mechanism of Action Elucidation

The pyrrole-benzoic acid scaffold has been extensively investigated as a source of potent enzyme inhibitors, targeting a wide array of enzymes from bacterial, viral, and other biological sources.

Inhibition of Bacterial Enzymes (e.g., Enoyl ACP Reductase, Dihydrofolate Reductase)

The enzymes dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase (InhA) are validated targets for antibacterial agents, as they are crucial for bacterial survival and replication. plos.orgwikipedia.org The pyrrole scaffold has been identified as a promising structural feature for inhibitors of these enzymes. plos.org

Several studies have focused on designing pyrrole derivatives as dual inhibitors of DHFR and enoyl-ACP reductase, particularly for developing new antitubercular agents. plos.orgmdpi.com A series of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which are analogues of the title compound, were synthesized and tested. Many of these compounds exhibited significant inhibitory action against both DHFR and enoyl-ACP reductase, alongside potent antibacterial and antitubercular activity, with Minimum Inhibitory Concentration (MIC) values against M. tuberculosis H37Rv strain as low as 0.8 µg/mL. mdpi.com Molecular docking studies confirmed that these derivatives could bind effectively within the active sites of both enzymes. mdpi.com

Other research has explored different pyrrole-containing heterocyclic systems. For instance, a series of 6-substituted pyrrolo[2,3-d]pyrimidines were synthesized and found to act as DHFR inhibitors, exhibiting potent antiproliferative effects against various tumor cell lines. nih.gov Similarly, 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivatives have been designed as a new class of DHFR inhibitors. acs.org These studies underscore the versatility of the pyrrole ring in designing specific and potent bacterial enzyme inhibitors.

Table 2: Activity of Pyrrole Analogues against Bacterial Enzymes

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| Pyrrolyl benzohydrazide (B10538) derivatives | Enoyl ACP Reductase & DHFR | Dual inhibition; potent antitubercular activity (MICs as low as 0.8 µg/mL). mdpi.com |

| 6-substituted pyrrolo[2,3-d]pyrimidines | DHFR | Nanomolar antiproliferative activities against tumor cells. nih.gov |

| Pyrrolidine-based thiosemicarbazones | DHFR | Potent inhibition with IC50 values in the micromolar range (12.37 µM to 54.10 µM). nih.gov |

Urease Enzyme Inhibitory Potential

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. researchgate.net Its inhibition is a therapeutic strategy for treating infections caused by these pathogens. While various chemical scaffolds, such as (thio)urea derivatives, heterocycles, and phosphoramidates, have been investigated as urease inhibitors, research specifically detailing the urease inhibitory potential of this compound or its close analogues is not prominent in the reviewed literature. nih.gov Studies on other classes of compounds, like rubrolide analogues, have shown that some derivatives can exhibit selective activity against the urease enzyme, with IC50 values in the micromolar range. researchgate.net Kinetic and molecular docking studies on other inhibitors, such as imine derivatives, have revealed mixed-type inhibition profiles and interactions with the nickel center in the enzyme's active site. nih.govrsc.org

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

The pyrrole scaffold is considered a privileged structure in the search for new anti-HIV agents, with derivatives showing activity against various stages of the viral replication cycle. nih.gov While some N-substituted pyrroles containing a carboxylic acid group have been identified as potent HIV-1 entry inhibitors that interfere with the gp41 protein, other pyrrole derivatives have been shown to directly target the viral enzyme HIV-1 Reverse Transcriptase (RT). nih.govasm.org

For example, certain pyrrole-copper complexes have been found to be effective inhibitors of HIV-1 RT. nih.gov One such complex demonstrated 70.18% inhibition of the enzyme's activity at a concentration of 221.69 μM. nih.gov Other pyrrolyl derivatives have shown dual inhibitory activity against HIV-1 integrase and the RNase H function of reverse transcriptase, with IC50 values in the micromolar range. nih.gov However, it is noted that some of these potent enzyme inhibitors did not translate to high efficacy in cell-based HIV-1 replication assays, sometimes due to cytotoxicity. nih.gov The research indicates that the pyrrole ring is a valuable starting point for developing molecules with potential anti-HIV-1 RT activity. nih.govnih.gov

Table 3: Anti-HIV-1 Activity of Pyrrole Analogues

| Compound Class | Target | Activity |

|---|---|---|

| Pyrrole-copper complexes | HIV-1 Reverse Transcriptase | Up to 70.18% inhibition at 221.69 μM. nih.gov |

| N-substituted pyrroles (NB-2, NB-64) | HIV-1 entry (gp41) | Inhibition of replication in the low micromolar range. nih.govasm.org |

| Pyrrolyl derivatives (compounds 16, 17) | HIV-1 Integrase & RT RNase H | Dual inhibition with micromolar IC50 values. nih.gov |

Modulation of Other Relevant Biological Enzymes (e.g., mitochondrial ATPase, DNA gyrase)

DNA Gyrase: Bacterial DNA gyrase is an essential type II topoisomerase that is a well-established target for antibacterial drugs. The pyrrolamides have emerged as a novel class of potent DNA gyrase inhibitors. nih.govexlibrisgroup.com This class of compounds was identified through fragment-based screening and optimized using structure-based design. nih.gov N-phenylpyrrolamide analogues, which share a core structure with the title compound, have shown excellent on-target potency, with IC50 values against E. coli DNA gyrase in the low nanomolar range (2–20 nM). nih.govrsc.org These compounds were also shown to be selective, with no activity against human DNA topoisomerase IIα. nih.govrsc.org The mechanism of these inhibitors involves binding to the ATP-binding site on the GyrB subunit of the enzyme, which disrupts DNA synthesis and leads to cell death. nih.govexlibrisgroup.com

Mitochondrial ATPase: Mitochondrial F1Fo-ATPase is a key enzyme in cellular energy production. While it is a known target for various natural and synthetic inhibitors, such as oligomycin, there is no specific information in the reviewed literature on the modulation of mitochondrial ATPase by this compound or its direct analogues. nih.govportlandpress.com The standard method for assessing enzyme activity involves measuring the release of inorganic phosphate, often in the presence of inhibitors for other ATPases to ensure specificity. nih.govaacrjournals.org

Table 4: Inhibition of DNA Gyrase by Pyrrolamide Analogues

| Compound Class | Target Enzyme | IC50 Value (E. coli) | Antibacterial Activity |

|---|---|---|---|

| Pyrrolamides | DNA Gyrase | Initial lead: 3 µM | Potent against Gram-positive bacteria (MIC ≤2 µg/ml). nih.gov |

| N-phenylpyrrolamides | DNA Gyrase | 2–20 nM | Broad activity, including against K. pneumoniae (MIC as low as 0.0625 µg/mL). nih.govrsc.org |

Receptor-Ligand Interaction Studies

Molecular docking and receptor-ligand interaction studies have been crucial in understanding the therapeutic potential of this compound derivatives. A significant area of this research has been in cancer immunotherapy, specifically targeting the programmed cell death 1 ligand 1 (PD-L1) protein. asm.org

In silico investigations identified the pyrrole ring as a potential bioisosteric replacement for a 2-methylbiphenyl (B165360) moiety in a series of PD-L1 inhibitors. nih.gov This substitution was found to reduce lipophilicity while preserving nanomolar binding affinities, which is a desirable modification in drug design. nih.gov Ligand docking studies were performed with derivatives of this compound against the PD-L1 protein (PDB code: 6R3K). asm.org These studies, however, highlighted the complexity of predicting biological activity, as they revealed only weak correlations between the calculated docking scores and the experimentally measured binding affinities (IC50 values). nih.govasm.org This emphasizes the challenge in fully understanding the precise determinants of binding affinity through computational models alone. nih.gov

In other research, docking analyses were performed on pyrrole-benzimidazole analogues with Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), an enzyme linked to antioxidant activity. The results indicated that most of the synthesized compounds possessed a better affinity and created more interactions with NQO1 compared to standards, providing a molecular basis for their observed antioxidant effects. nih.gov

Retinoic Acid Receptor Antagonism

A series of heterocyclic ring-containing benzoic acid derivatives, including analogues of this compound, have been synthesized and evaluated for their ability to antagonize the effects of all-trans-retinoic acid. nih.gov In vitro studies using human promyelocytic leukemia (HL-60) cells have been instrumental in this evaluation. nih.gov These studies have shown that certain compounds within this class act as antagonists to retinoic acid receptors (RARs). nih.govnih.gov

The antagonism of RARs by these compounds has implications for cellular processes such as differentiation and apoptosis. nih.gov For instance, a novel RAR-selective antagonist was found to inhibit the differentiation and apoptosis of HL-60 cells, suggesting that RARα-mediated signals are crucial in myeloid leukemic cells. nih.gov The development of specific pan-RAR antagonists has further enabled the investigation of the physiological roles of RAR signaling in processes like granulopoiesis. monash.edu

Angiotensin II Receptor Binding and Antagonism

Analogues of this compound have also been investigated for their interaction with the angiotensin II (AII) receptor system. The AII type 1 (AT1) receptor antagonists are a significant class of antihypertensive drugs. nih.gov These compounds work by specifically displacing AII from its AT1 receptor, thereby antagonizing its biological effects, which include smooth muscle contraction and aldosterone (B195564) release. nih.gov

Furthermore, research has explored the potential of angiotensin II type 2 (AT2) receptor antagonists in pain relief. nih.gov Some of these antagonists, which contain a carboxylic acid functional group, have shown efficacy in animal models of neuropathic pain. nih.gov

Adrenergic and Serotonin (B10506) Receptor Interactions

The interplay between different receptor systems is a key area of pharmacological research. Studies have shown that there is significant crosstalk between opioid and adrenergic receptors. nih.gov This interaction can occur through various mechanisms, including the formation of receptor heterodimers and allosteric binding. nih.gov Notably, adrenergic compounds have been observed to bind to opioid receptors, and conversely, opioids can bind to adrenergic receptors. nih.gov

In the context of serotonin receptors, research into 2-phenyl-1H-pyrrole-3-carboxamide, a related scaffold, has led to the development of inverse agonists for the 5-HT6 receptor. nih.gov This discovery highlights the potential for pyrrole-containing compounds to modulate serotonergic signaling, which is a key target for treating cognitive deficits. nih.gov

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its pharmacological effects and for designing more potent and selective compounds. icm.edu.plnih.gov

Influence of Pyrrole Substituents on Biological Potency and Selectivity

The substituents on the pyrrole ring play a critical role in determining the biological activity of these compounds. For instance, in the context of retinoic acid receptor antagonism, an N-substituted pyrrole or pyrazole is considered essential for effective antagonism. nih.gov The nature of the substituent at the 1-position of the pyrrole ring significantly influences potency. nih.gov

In other biological targets, such as mycobacterial membrane protein large 3 (MmpL3), the substituents on the pyrrole ring are also crucial. Studies on pyrrole-2-carboxamide derivatives have shown that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring can greatly improve anti-tuberculosis activity. nih.gov Furthermore, the presence of hydrogens on the pyrrole-2-carboxamide moiety was found to be critical for potency. nih.gov

Role of Benzoic Acid Substitution Pattern on Biological Activity

The substitution pattern on the benzoic acid ring is another key determinant of biological activity. nih.gov For inhibitors of adenovirus replication based on a 2-[2-(benzoylamino)benzoylamino]benzoic acid scaffold, the ortho, ortho substituent pattern and the presence of the carboxylic acid were found to be favorable. nih.govcolab.ws